molecular formula C14H13NO2 B3382275 2-Phenoxy-2-phenylacetamide CAS No. 32191-68-7

2-Phenoxy-2-phenylacetamide

Cat. No. B3382275
CAS RN: 32191-68-7
M. Wt: 227.26 g/mol
InChI Key: QEBZGDYGMMSNRY-UHFFFAOYSA-N
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Description

2-Phenoxy-2-phenylacetamide is a compound with the molecular formula C14H13NO2 . It is functionally related to phenylacetic acid .


Synthesis Analysis

The Leuckart synthetic pathway is utilized in the development of novel series of 2- (substituted phenoxy)-N- (1-phenylethyl)acetamide derivatives . The compounds containing 1-phenylethylamine as a basic moiety attached to substituted phenols were assessed for their anticancer activity .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C14H13NO2/c15-14(16)13(11-7-3-1-4-8-11)17-12-9-5-2-6-10-12/h1-10,13H, (H2,15,16) . The molecular weight of the compound is 227.26 g/mol .


Chemical Reactions Analysis

The chemical reactions of this compound involve various chemical techniques as well as new computational chemistry applications . The compound is used to study the utilization of drugs and their biological effects .


Physical And Chemical Properties Analysis

The compound has a melting point range of 154-157 degrees Celsius . It is a powder at room temperature .

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-Phenoxy-2-phenylacetamide in lab experiments is its low toxicity. It has also been shown to have good solubility in various solvents, making it easy to work with. However, one of the limitations is its relatively low yield during synthesis, which can make it expensive to produce in large quantities.

Future Directions

There are several future directions for the study of 2-Phenoxy-2-phenylacetamide. One direction is the synthesis of new derivatives of this compound with improved properties. Another direction is the study of its potential use as a drug delivery system. It has also been suggested that this compound may have potential as a therapeutic agent for the treatment of various diseases such as cancer and inflammation.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively studied for its various applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound in the field of biology and chemistry.

Scientific Research Applications

2-Phenoxy-2-phenylacetamide has been widely used in scientific research due to its various applications. It has been used as a starting material for the synthesis of various compounds such as benzoxazoles, benzimidazoles, and benzothiazoles. These compounds have been studied for their potential use as anti-cancer agents, anti-inflammatory agents, and antimicrobial agents.

Safety and Hazards

Users are advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . It is also recommended to wear personal protective equipment/face protection and ensure adequate ventilation .

properties

IUPAC Name

2-phenoxy-2-phenylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c15-14(16)13(11-7-3-1-4-8-11)17-12-9-5-2-6-10-12/h1-10,13H,(H2,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEBZGDYGMMSNRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)N)OC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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